[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers
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Overview
Description
[6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride, Mixture of diastereomers: is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a morpholine ring, which is further connected to a methanol moiety. The compound exists as a mixture of diastereomers, which means it has multiple stereoisomers that are not mirror images of each other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride typically involves the reaction of a trifluoromethyl-substituted morpholine derivative with a suitable methanol precursor. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol moiety is converted to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanol moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine: In medicine, [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride is explored for its potential therapeutic applications. Its unique structure may confer specific pharmacological properties, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.
Mechanism of Action
The mechanism of action of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The morpholine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy.
Comparison with Similar Compounds
4-(trifluoromethyl)benzoic acid: This compound also contains a trifluoromethyl group but differs in its overall structure and reactivity.
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares the morpholine ring but has different substituents, leading to distinct chemical properties.
Uniqueness: The uniqueness of [6-(trifluoromethyl)morpholin-3-yl]methanol hydrochloride lies in its combination of a trifluoromethyl group and a morpholine ring, which imparts specific chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H11ClF3NO2 |
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Molecular Weight |
221.60 g/mol |
IUPAC Name |
[6-(trifluoromethyl)morpholin-3-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H10F3NO2.ClH/c7-6(8,9)5-1-10-4(2-11)3-12-5;/h4-5,10-11H,1-3H2;1H |
InChI Key |
DASQQXARWYYEMI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(N1)CO)C(F)(F)F.Cl |
Origin of Product |
United States |
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